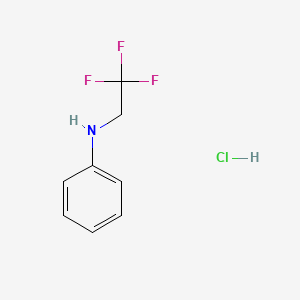

N-(2,2,2-trifluoroethyl)aniline hydrochloride

概要

説明

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is a chemical compound with the molecular formula C8H9ClF3N . It has a molecular weight of 211.61 g/mol . This compound is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .

Synthesis Analysis

The synthesis of “N-(2,2,2-trifluoroethyl)aniline hydrochloride” can be achieved through an iron porphyrin-catalyzed N-trifluoroethylation of anilines . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions . The transformation can afford a wide range of N -trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .Molecular Structure Analysis

The molecular structure of “N-(2,2,2-trifluoroethyl)aniline hydrochloride” can be represented by the InChI string: InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H . The Canonical SMILES representation is: C1=CC=C(C=C1)NCC(F)(F)F.Cl .Chemical Reactions Analysis

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” can undergo N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted via cascade diazotization/ N -trifluoroethylation reactions .Physical And Chemical Properties Analysis

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” has a molecular weight of 211.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 211.0375615 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 13 . The Formal Charge is 0 .科学的研究の応用

Organic Synthesis

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is an important raw material and intermediate used in organic synthesis . It exhibits unique properties that make it valuable for various applications, including drug synthesis, organic chemistry, and material science.

Pharmaceuticals

This compound is widely used in the field of new drug development . The introduction of this functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .

Agrochemicals

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is also used in the development of agrochemicals . The trifluoromethyl group is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

Dyestuff

This compound is used in the production of dyestuff . The presence of the trifluoromethyl group can enhance the color strength and fastness properties of the dyes.

Catalytic Asymmetric Synthesis

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” has been involved in recent years in organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products . This includes its use in catalytic asymmetric synthesis, which is a type of chemical reaction where a catalyst binds to a substrate to form an asymmetric center.

N-Trifluoroethylation of Anilines

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with “N-(2,2,2-trifluoroethyl)aniline hydrochloride” as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .

Material Science

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is used in material science. The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds in this field .

Development of Fluorinated Compounds

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is used in the development of various fluorinated compounds . These compounds are used in a wide range of applications, from pharmaceuticals to agrochemicals, due to their unique properties .

Safety and Hazards

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

“N-(2,2,2-trifluoroethyl)aniline hydrochloride” is used as a reagent in the synthesis of arachidonylethanolamide analogs . These analogs show affinity for CB1 and CB2 cannabinoid receptors , indicating potential applications in medicinal and agrochemistry. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .

作用機序

Target of Action

The primary target of N-(2,2,2-trifluoroethyl)aniline hydrochloride is anilines . Anilines are organic compounds that consist of a phenyl group attached to an amino group. They are widely used in the synthesis of various organic compounds, including dyes, drugs, and polymers .

Mode of Action

N-(2,2,2-trifluoroethyl)aniline hydrochloride interacts with its targets through a one-pot N–H insertion reaction . This reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . The compound acts as a fluorine source in this process .

Biochemical Pathways

The biochemical pathway involved in the action of N-(2,2,2-trifluoroethyl)aniline hydrochloride is the N-trifluoroethylation of anilines . This pathway leads to the formation of a wide range of N-trifluoroethylated anilines . These products are important platform chemicals in synthetic organic, medicinal, and agrochemistry .

Result of Action

The result of the action of N-(2,2,2-trifluoroethyl)aniline hydrochloride is the formation of N-trifluoroethylated anilines .

Action Environment

The action of N-(2,2,2-trifluoroethyl)aniline hydrochloride is influenced by environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the solution.

特性

IUPAC Name |

N-(2,2,2-trifluoroethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBQCJLKOQCTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B3168403.png)

![(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one](/img/structure/B3168424.png)

![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)